(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that features a unique combination of a pyridinone core, an azetidine ring, and a cinnamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and an acylating agent.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction, often involving a suitable azetidine precursor and a base.
Attachment of the Cinnamoyl Group: The cinnamoyl group can be attached through an esterification or amidation reaction, using cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Unique due to its specific combination of functional groups.
4-((1-cinnamoylazetidin-3-yl)oxy)pyridin-2(1H)-one: Lacks the dimethyl substitution, potentially altering its reactivity and properties.
(E)-4-((1-benzoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Contains a benzoyl group instead of a cinnamoyl group, which may affect its biological activity.
Uniqueness
The uniqueness of this compound lies in its structural features, which confer specific chemical and biological properties. The presence of the cinnamoyl group, azetidine ring, and dimethylpyridinone core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-10-16(11-19(23)20(14)2)24-17-12-21(13-17)18(22)9-8-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNBYKNKCKTLH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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